1-Ethyl 5-methyl 2-acetylpentanedioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

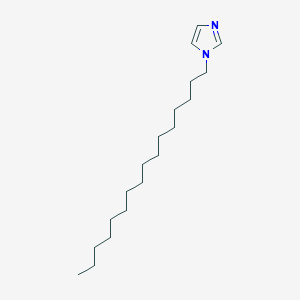

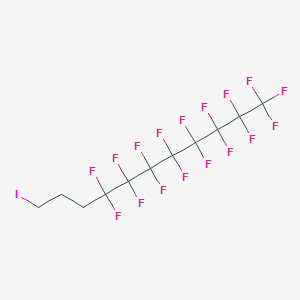

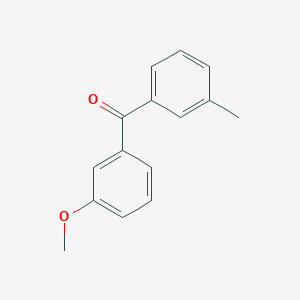

1-Ethyl 5-methyl 2-acetylpentanedioate can be synthesized by the reaction of acetylacetone with ethylmagnesium bromide, followed by the addition of methyl acetoacetate. The compound can then be purified by recrystallization.Molecular Structure Analysis

This compound contains a total of 30 bond(s); 14 non-H bond(s), 3 multiple bond(s), 8 rotatable bond(s), 3 double bond(s), 2 ester(s) (aliphatic), and 1 ketone(s) (aliphatic) . The molecular formula of this compound is C10H16O5 .Physical and Chemical Properties Analysis

The molecular formula of this compound is C10H16O5 . It is soluble in ethanol, ether, and chloroform. The appearance of this compound is a white crystalline powder with a sweet, fruity odor.科学的研究の応用

Biological Production of Chemicals

Biological production of 2,3-butanediol (2,3-BDL) is highlighted as a significant area of research, focusing on the bioconversion of natural resources into chemical feedstocks and liquid fuels. This pathway includes the formation of methyl ethyl ketone, a liquid fuel additive, through dehydration processes. Advances in microbial strain development for enhanced 2,3-BDL production are also noted, emphasizing genetic modifications and fermentation condition optimizations (Syu, 2001).

Catalytic Processes and Chemical Synthesis

Catalytic dehydration of 2,3-butanediol over P/HZSM-5 is discussed with a focus on the transformation of bio-based vicinal diol into valuable chemicals like methyl ethyl ketone and 2-methyl propanal. The study examines the influence of catalyst modification on product yields, providing insight into the optimization of catalytic processes for efficient chemical synthesis (Zhao et al., 2016).

Biotechnological Innovations

Metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol from renewable carbohydrate feedstocks demonstrates a pioneering approach to produce non-natural chemicals biologically. The implementation of a systems-based metabolic engineering strategy showcases the potential of microbial systems to synthesize commodity chemicals traditionally derived from petrochemical processes (Yim et al., 2011).

Enhancement of Chemical Production Processes

Strategies for enhancing the fermentative production of acetoin explore the optimization of biosynthesis pathways and process controls. This review underscores the importance of acetoin as a bio-based platform chemical, detailing advancements in genetic engineering, medium formulation, and fermentation technologies to improve acetoin yields from bacterial systems (Xiao & Lu, 2014).

Solvent Extraction Techniques

The use of ethyl acetate and ethanol as cosolvents for the extraction of biologically derived 1,3-propanediol showcases an innovative approach to separate and purify chemicals from fermentation broths. This study highlights the efficiency of solvent mixtures in improving the distribution coefficients and recovery rates of target compounds, offering a viable method for the downstream processing of fermentation products (Boonsongsawat et al., 2010).

作用機序

The mechanism of action of 1-Ethyl 5-methyl 2-acetylpentanedioate is not well-documented. More studies and research need to be conducted on this compound to determine its properties, biological activities, and potential applications.

特性

IUPAC Name |

1-O-ethyl 5-O-methyl 2-acetylpentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-4-15-10(13)8(7(2)11)5-6-9(12)14-3/h8H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYRZFAEHOAHCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)OC)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499734 |

Source

|

| Record name | 1-Ethyl 5-methyl 2-acetylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760-52-1 |

Source

|

| Record name | 1-Ethyl 5-methyl 2-acetylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanethioic acid, S-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methyl] ester](/img/structure/B1338457.png)

![6-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1338475.png)

![5-Nitrobenzo[b]thiophene](/img/structure/B1338478.png)